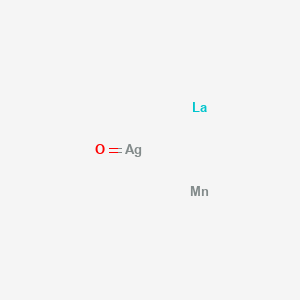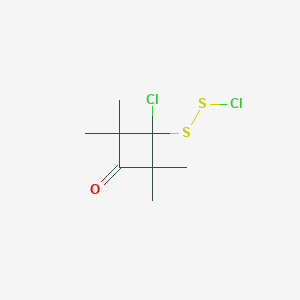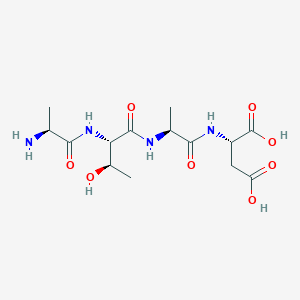
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-alanine, L-threonine, L-alanine, and L-aspartic acid Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Industrial Production Methods: Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using amino acid ligases is also explored for its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products:
Oxidation Products: Oxidized forms of threonine.
Hydrolysis Products: Individual amino acids or shorter peptide fragments
科学的研究の応用
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
作用機序
The mechanism of action of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication. The exact pathways depend on the specific context and application .
類似化合物との比較
Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine): Involved in immune system function.
Rigin (glycyl-L-glutaminyl-L-prolyl-L-arginine): Functions similarly to tuftsin.
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂): High affinity for the μ opioid receptor.
Tetragastrin (N-((phenylmethoxy)carbonyl)-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide): Mimics the physiological activity of gastrin.
Uniqueness: L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (threonine, aspartic acid) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.
特性
CAS番号 |
633357-22-9 |
|---|---|
分子式 |
C14H24N4O8 |
分子量 |
376.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H24N4O8/c1-5(15)11(22)18-10(7(3)19)13(24)16-6(2)12(23)17-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,24)(H,17,23)(H,18,22)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1 |
InChIキー |
KRXOJRJVYWSSJJ-CRKKBNSPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


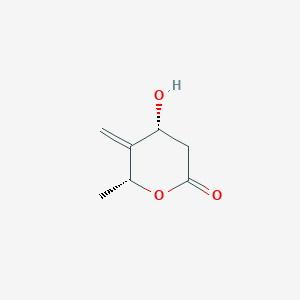
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
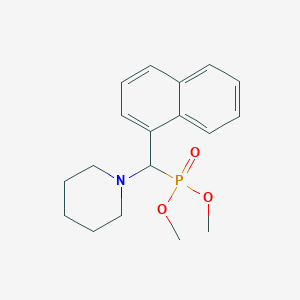
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
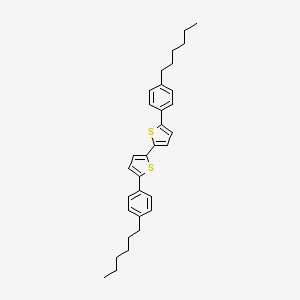

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
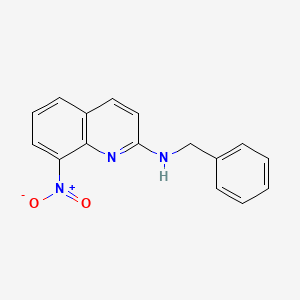
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
